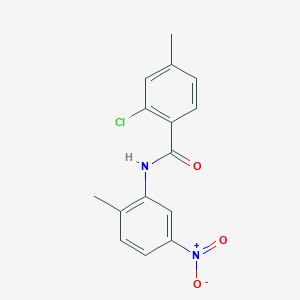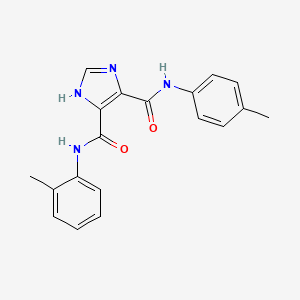![molecular formula C15H21NO B5712358 N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5712358.png)
N-[(1-phenylcyclopentyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-phenylcyclopentyl)methyl]propanamide, commonly known as PCP, is a dissociative drug that has been used recreationally for its hallucinogenic effects. However, PCP has also been studied for its potential therapeutic applications in scientific research. In
Wirkmechanismus
PCP acts on the N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in learning, memory, and perception. PCP binds to the receptor and blocks the flow of calcium ions, which disrupts the normal functioning of the receptor and leads to the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
PCP produces a range of biochemical and physiological effects, including hallucinations, dissociation, and altered perception of time and space. PCP also produces changes in heart rate, blood pressure, and body temperature, as well as impairments in motor coordination and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
PCP has several advantages for use in lab experiments, including its ability to produce symptoms similar to those seen in individuals with schizophrenia and its potential therapeutic applications for depression, anxiety, and post-traumatic stress disorder. However, PCP also has several limitations, including its potential for abuse and the difficulty in controlling dosage and side effects.
Zukünftige Richtungen
There are several future directions for research on PCP, including the development of new drugs that target the NMDA receptor and the use of PCP as a model for studying the underlying mechanisms of schizophrenia. Additionally, research could focus on the potential therapeutic applications of PCP for depression, anxiety, and post-traumatic stress disorder, as well as the development of safer and more effective dosing protocols for lab experiments.
Synthesemethoden
PCP can be synthesized through a multi-step process involving the reaction of cyclopentadiene with phenylmagnesium bromide, followed by the reaction of the resulting cyclopentylmagnesium bromide with benzyl chloride and propionyl chloride. The final product is purified through recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
PCP has been studied for its potential therapeutic applications in scientific research. One area of research has focused on the use of PCP as a model for schizophrenia, as it produces symptoms similar to those seen in individuals with schizophrenia. PCP has also been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder.
Eigenschaften
IUPAC Name |
N-[(1-phenylcyclopentyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-14(17)16-12-15(10-6-7-11-15)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXDLYRMEUVDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

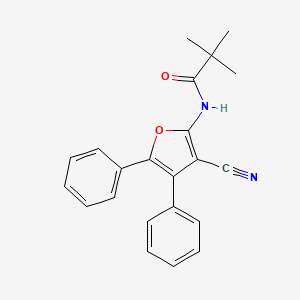
![7,9-dimethyl-3-(2-oxo-2-phenylethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5712293.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5712303.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5712308.png)
![N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5712319.png)
![N,N'-dimethyl-6-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5712325.png)
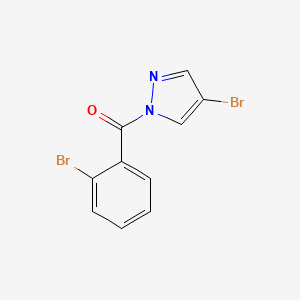
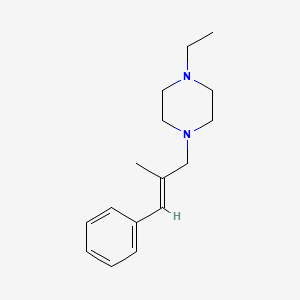
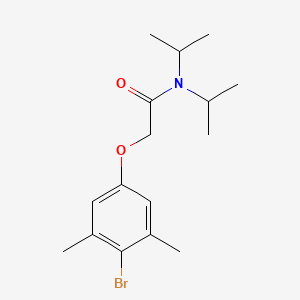
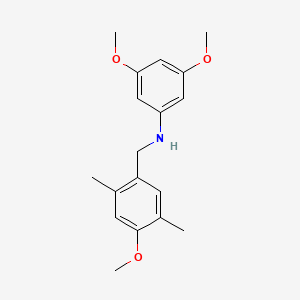
![2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5712352.png)
